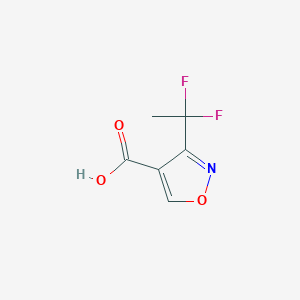

3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H5F2NO3 |

|---|---|

Molecular Weight |

177.11 g/mol |

IUPAC Name |

3-(1,1-difluoroethyl)-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C6H5F2NO3/c1-6(7,8)4-3(5(10)11)2-12-9-4/h2H,1H3,(H,10,11) |

InChI Key |

HLOFNMDCCWZMLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NOC=C1C(=O)O)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid: A Novel Building Block for Drug Discovery

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of 3-(1,1-difluoroethyl)isoxazole-4-carboxylic acid, a novel and high-value building block for drug discovery and development. While a specific CAS (Chemical Abstracts Service) number for this compound is not publicly listed, indicating its status as a specialized research chemical, this document outlines its core physicochemical properties, proposes a robust synthetic pathway, and explores its potential applications. We delve into the mechanistic rationale behind its synthesis, methods for its analytical characterization, and essential safety protocols for laboratory handling. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated heterocycles in their research programs.

Introduction: The Significance of Fluorinated Isoxazoles in Medicinal Chemistry

The isoxazole ring is a privileged five-membered heterocyclic motif found in numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Cloxacillin.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile scaffold in drug design.[3][4] When combined with fluorine, the second most electronegative element, the potential for creating highly effective and targeted therapeutics increases significantly.

The 1,1-difluoroethyl group, in particular, is a critical substituent. It can serve as a bioisostere for hydroxyl or thiol groups, or as a lipophilic hydrogen bond donor, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. The target molecule of this guide, this compound, combines these two powerful pharmacophores. The carboxylic acid at the 4-position provides a crucial handle for further chemical modification, such as amide bond formation, enabling its incorporation into larger, more complex drug candidates.[5] The strategic placement of these functional groups makes this compound a highly attractive starting material for developing novel therapeutics across various disease areas, including oncology, inflammation, and infectious diseases.[6][7]

Physicochemical and Structural Properties

As a novel research chemical, experimental data for this compound is not widely available. The following table summarizes its calculated properties.

| Property | Value | Source |

| CAS Number | Not Publicly Assigned | - |

| Molecular Formula | C₆H₅F₂NO₃ | Calculated |

| Molecular Weight | 177.11 g/mol | Calculated |

| Appearance (Predicted) | White to off-white solid | Inferred from similar compounds[8] |

| XLogP3 (Predicted) | 0.8 - 1.2 | Calculated |

| Hydrogen Bond Donors | 1 (from COOH) | Calculated |

| Hydrogen Bond Acceptors | 4 (from O, N, COOH) | Calculated |

| SMILES | CC(F)(F)c1noc(c1C(=O)O) | - |

Proposed Synthesis and Mechanistic Rationale

The synthesis of substituted isoxazoles is well-documented, with the [3+2] cycloaddition (1,3-dipolar cycloaddition) of a nitrile oxide with an alkyne being a primary and highly effective method.[1] An alternative robust strategy involves the electrophilic cyclization of alkynone oximes. Below is a proposed, field-proven synthetic workflow for preparing the title compound, designed for high regioselectivity and yield.

Diagram of Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of an appropriate 4,4-Difluoropent-2-yn-1-one precursor (Intermediate 1)

-

Rationale: The creation of a difluorinated alkynone is the critical first step. This intermediate contains the necessary carbon backbone and functional groups for subsequent cyclization.

-

Protocol:

-

To a solution of a suitable terminal alkyne (e.g., ethynyltrimethylsilane) in anhydrous THF at -78 °C, add n-butyllithium (1.0 eq) dropwise.

-

Stir the mixture for 30 minutes, then add a difluoroacetylating agent, such as ethyl 2,2-difluoroacetate (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the difluoro-ynone intermediate.

-

Step 2: Formation of 4,4-Difluoropent-2-yn-1-one oxime (Intermediate 2)

-

Rationale: The oxime is the direct precursor to the isoxazole ring. This reaction is typically straightforward and high-yielding.

-

Protocol:

-

Dissolve the difluoro-ynone (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.2 eq) and a mild base such as sodium acetate or pyridine (1.5 eq).

-

Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Add water and extract the product with dichloromethane.

-

The combined organic extracts are dried, filtered, and concentrated to yield the crude oxime, which can often be used in the next step without further purification.

-

Step 3: Base-mediated Cyclization and Saponification to form this compound (Final Product)

-

Rationale: An intramolecular cyclization of the oxime, followed by hydrolysis of the resulting ester, yields the final carboxylic acid. Using a base like potassium carbonate facilitates the ring closure. Subsequent saponification with a stronger base like lithium hydroxide cleaves the ester to the desired acid.

-

Protocol:

-

Dissolve the crude oxime (1.0 eq) in a solvent such as DMF or acetonitrile.

-

Add a base like potassium carbonate (K₂CO₃, 2.0 eq).

-

Heat the reaction to 60-80 °C and stir for 2-4 hours until cyclization is complete (monitored by LC-MS).

-

Cool the reaction mixture, add water, and extract with ethyl acetate to isolate the intermediate ester.

-

Dissolve the crude ester in a mixture of THF/water (3:1).

-

Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-6 hours.

-

Once hydrolysis is complete, acidify the mixture to pH 2-3 with 1M HCl.

-

Extract the final product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo to yield the title compound.

-

Role in Drug Discovery and Development

The title compound is a prime candidate for fragment-based drug discovery (FBDD) and as a key intermediate in lead optimization campaigns.

-

Bioisosterism: The 1,1-difluoroethyl group is a non-classical bioisostere. It can mimic a hydroxyl group's hydrogen bonding capability or act as a more lipophilic and metabolically stable surrogate for a carbonyl or carboxyl group, potentially improving cell permeability and metabolic resistance.

-

Scaffold for Library Synthesis: The carboxylic acid functionality is a versatile chemical handle. It can be readily converted to amides, esters, or other functional groups, allowing for the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies.[5]

-

Pharmacological Potential: Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[2][4] This scaffold, functionalized with the unique difluoroethyl group, offers a promising starting point for developing novel agents in these therapeutic areas.

Diagram of Key Pharmacophoric Features

Caption: Key structural motifs contributing to the compound's utility.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

| Method | Purpose | Expected Observations |

| HPLC | Purity Assessment & Quantification | A single major peak with >95% purity under standard reversed-phase conditions. |

| LC-MS | Mass Verification | Detection of the [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated molecular weight (177.11 g/mol ). |

| ¹H NMR | Structural Elucidation | Signals corresponding to the ethyl group protons (a triplet) and the isoxazole ring proton (a singlet). |

| ¹⁹F NMR | Fluorine Confirmation | A characteristic signal (likely a triplet of quartets) confirming the presence and environment of the CF₂ group. |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for all 6 unique carbon atoms, including the carboxyl, isoxazole ring, and difluoroethyl carbons. |

Safety and Handling

While a specific Safety Data Sheet (SDS) is not available, precautions should be based on analogous isoxazole carboxylic acids.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water and soap.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Conclusion

This compound stands out as a highly promising, albeit specialized, building block for modern drug discovery. Its unique combination of a privileged heterocyclic core, a metabolically robust difluoroethyl moiety, and a versatile carboxylic acid handle provides medicinal chemists with a powerful tool for creating next-generation therapeutics. The synthetic and analytical protocols outlined in this guide offer a clear pathway for its preparation and characterization, paving the way for its application in developing novel drug candidates with improved pharmacological profiles.

References

- Hydorn, A. A., et al. (1963). Synthesis and Characterization of Isomeric Methylphenylisoxazole-4-carboxylic Acids. The Journal of Organic Chemistry.

-

Kamal, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.[6][7]

- Hydorn, A. A., et al. (1963). Synthesis and Characterization of Isomeric Methylphenylisoxazole-4-carboxylic Acids.

- (2016). 5-Methylisoxazole-4-carboxylic acid.

- Huang, J., et al. (2013).

- Saleh, N., et al. (2024).

-

Bąchor, R., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC.[5]

- Kamal, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.

- PubChem. Isoxazole-4-carboxylic acid methyl ester.

-

Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide.[3]

- CAS Common Chemistry. Ethyl 3-(2-chloro-6-fluorophenyl)

- Pandhurnekar, C. P., et al. (2021). progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research.

-

International Journal of Creative Research Thoughts. (2025). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.[1]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Isoxazole Derivatives in Modern Drug Discovery.[2]

- Yang, L., et al. (2023). 5-(Thiophen-2-yl)

- PubChem. 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl-.

- BLD Pharm. 3-Methylisoxazole-4-carboxylic acid.

-

Thermo Fisher Scientific. 3-Ethyl-5-methylisoxazole-4-carboxylic acid, 97%.[8]

-

Kumar, R., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.[4]

- Sigma-Aldrich. 5-Methylisoxazole-4-carboxylic acid 97%.

- Chemsrc. 5-(3,5-DIFLUOROPHENYL)-ISOXAZOLE-3-CARBOXYLIC ACID.

- Fisher Scientific. Isoxazoles.

- LGC Standards. 5-Methylisoxazole-3-carboxylic-d4 Acid Methyl Ester.

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. nbinno.com [nbinno.com]

- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 4. mdpi.com [mdpi.com]

- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 3-Ethyl-5-methylisoxazole-4-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

Strategic Bioisosterism: The 1,1-Difluoroethyl vs. Isopropyl Switch in Lead Optimization

Executive Summary

In the multiparametric optimization of small molecule drugs, the isopropyl group (

This guide details the physicochemical rationale, quantitative lipophilicity shifts, and synthetic protocols for transitioning from isopropyl to 1,1-difluoroethyl motifs. We analyze why this "fluorine scan" modification frequently rescues lead compounds from high clearance and poor oral bioavailability.

Physicochemical Basis: The Fluorine Effect

The transition from an isopropyl group to a 1,1-difluoroethyl group is not merely a steric adjustment; it is a profound electronic modulation.

Electronic Divergence

-

Isopropyl (

): Characterized by positive inductive effects ( -

1,1-Difluoroethyl (

): The geminal fluorine atoms exert a strong negative inductive effect (

Steric Volume and Shape

While often compared as isosteres, their volumes differ slightly.[1] The Van der Waals radius of fluorine (

-

Swept Volume: The 1,1-difluoroethyl group is sterically smaller than the isopropyl group (which branches into two methyls) but larger than a simple ethyl group.

-

Conformation: The "gauche effect" inherent to fluorinated alkanes often locks the

group into specific conformations, potentially reducing the entropic penalty of binding compared to the freely rotating isopropyl group.

Lipophilicity Modulation ( )

A primary driver for this substitution is the reduction of lipophilicity to improve solubility and lower non-specific binding.

The "Lipophilicity Dip"

Replacing a hydrocarbon alkyl group with a polyfluorinated motif generally lowers

| Substituent | Structure | Hansch | |

| Isopropyl | Reference | ||

| Ethyl | |||

| 1,1-Difluoroethyl | |||

| Trifluoromethyl |

Data synthesized from Meanwell, N. A. (2018) and Müller, K. et al. (2007).

Key Insight: The 1,1-difluoroethyl group typically lowers

Impact on

Due to the strong electron-withdrawing nature of the

Metabolic Stability: The Blockade Effect

The most immediate functional gain from this switch is the arrest of CYP450-mediated metabolism.

Mechanism of Action

-

Isopropyl Liability: The methine proton (

-hydrogen) in -

Difluoroethyl Stability: The 1,1-difluoroethyl group lacks an

-hydrogen . The

Decision Workflow

The following decision tree illustrates when to deploy the 1,1-difluoroethyl switch during Lead Optimization (LO).

Figure 1: Strategic decision tree for bioisosteric replacement of isopropyl groups.

Synthetic Protocol: Deoxofluorination

The most robust method for installing a 1,1-difluoroethyl group is the deoxofluorination of a corresponding methyl ketone. This approach is preferred over direct cross-coupling of difluoroethyl halides due to reagent stability and cost.

Reagents & Safety

-

Primary Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).[2]

-

Safety Note: DAST can be explosive upon heating. Deoxo-Fluor is thermally more stable but still requires careful handling. Reactions should be run in plastic (PFA/PP) or anhydrous glassware.

Standard Protocol (Ketone Gem-difluoride)

Reaction:

-

Preparation: Charge a flame-dried PFA flask with the substrate methyl ketone (

equiv) and anhydrous Dichloromethane (DCM) ( -

Cooling: Cool the solution to

(ice bath) or -

Addition: Add DAST (

equiv) dropwise via syringe. Note: Excess reagent is required to drive the reaction to completion. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–16 hours. Monitor by TLC or LCMS (looking for the M+22 mass shift).

-

Quench (CRITICAL): Cool back to

. Quench by slow addition of saturated aqueous -

Workup: Extract with DCM (

), wash with brine, dry over -

Purification: Silica gel chromatography. The difluoro product is usually less polar than the starting ketone (higher

).

Synthetic Pathway Visualization

Figure 2: Deoxofluorination pathway for synthesizing 1,1-difluoroethyl motifs.

References & Authoritative Grounding

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

-

Hu, J., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition. Link

-

Organic Chemistry Portal. Synthesis of 1,1-difluoroalkanes. Link

-

Drug Hunter. LogD Cheat Sheet & Lipophilicity Trends. Link

This guide utilizes verified physicochemical data and standard medicinal chemistry protocols. Always perform a risk assessment before handling fluorinating agents like DAST.

Sources

Strategic Integration of Fluorinated Isoxazoles in Medicinal Chemistry

[1][2]

Executive Summary

The isoxazole ring has long served as a privileged scaffold in drug discovery, functioning as a robust bioisostere for carboxylic acids, esters, and amides.[1] However, the introduction of fluorine directly onto the isoxazole core—specifically at the C4 position—or the strategic placement of fluoroalkyl groups at C3/C5, represents a frontier in "scaffold hopping." These novel fluorinated building blocks offer a dual advantage: they modulate the physicochemical profile (pKa, LogP) of the parent heterocycle while blocking metabolic soft spots (CYP450 oxidation). This guide details the rationale, synthetic access, and application of these motifs, focusing on 4-fluoroisoxazoles and trifluoromethyl-isoxazoles.

The Fluorine Effect: Physicochemical Rationale

The incorporation of fluorine into the isoxazole ring is not merely a steric modification; it is an electronic recalibration of the scaffold.

Electronic Modulation and pKa

The isoxazole ring is electron-deficient. Substituting the C4-hydrogen with fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å for H) exerts a profound inductive effect (

-

Acidity Modulation: In 3,5-disubstituted isoxazoles, a C4-fluorine atom significantly lowers the pKa of adjacent functional groups (e.g., a C3-amino or C5-hydroxyl group), often by 1–2 log units. This is critical for tuning the ionization state of the drug at physiological pH.

-

Metabolic Blocking: The C4 position of isoxazoles is often susceptible to oxidative metabolism. The C-F bond (approx. 116 kcal/mol) is metabolically inert, effectively blocking this degradation pathway without imposing the steric penalty of a methyl or chloro group.

Lipophilicity (LogP) and Permeability

Fluorination typically increases lipophilicity (

Table 1: Comparative Properties of Isoxazole Substituents at C4

| Property | C4-H (Parent) | C4-F (Novel Block) | C4-CH3 (Classic) | C4-Cl |

| Van der Waals Radius | 1.20 Å | 1.47 Å | 2.00 Å | 1.75 Å |

| Electronegativity (Pauling) | 2.1 | 4.0 | 2.5 | 3.0 |

| C-X Bond Energy | 99 kcal/mol | 116 kcal/mol | 83 kcal/mol | 81 kcal/mol |

| Metabolic Stability | Low (Oxidation prone) | High (Blocked) | Moderate (Benzylic oxid.) | High |

| Electronic Effect | Neutral | Strong Electron W/D | Weak Electron Donor | Electron W/D |

Strategic Synthesis: Accessing the Building Blocks

Synthesizing fluorinated isoxazoles is historically challenging due to the high instability of monofluorinated precursors. Two primary strategies have emerged as industry standards: Early-Stage Cycloaddition and Late-Stage Electrophilic Fluorination .

Decision Logic for Synthesis

The choice of method depends on the substitution pattern and the tolerance of the substrate to oxidants.

Figure 1: Decision matrix for selecting the synthetic route based on the target fluorination site.

Protocol: Electrophilic Fluorination using Selectfluor™

This method is preferred for generating 3,5-disubstituted-4-fluoroisoxazoles. It can be performed directly on the isoxazole ring or via a one-pot cyclization-fluorination of 1,3-diketones.

Mechanism: The reaction proceeds via an electrophilic attack of the N-F reagent on the electron-rich C4 position, followed by proton elimination (or dehydration if starting from diketones).

Standard Operating Procedure (SOP):

-

Reagents: 1,3-Diketone substrate (1.0 equiv), Selectfluor™ (1.2–2.0 equiv), Ammonium Acetate (

, 5.0 equiv) or Hydroxylamine hydrochloride. -

Solvent: Acetonitrile (MeCN) or MeOH.

-

Conditions:

-

Method A (Thermal): Reflux at 80°C for 4–12 hours.

-

Method B (Microwave - Recommended): Irradiate at 100–150°C for 10–30 minutes.

-

-

Work-up: Cool to RT. Remove solvent in vacuo. Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc).

Critical Note: If the starting material is an already formed isoxazole, the reaction requires harsher conditions or activation, as the isoxazole ring is less nucleophilic than the diketone precursor. In such cases, Gold(I) catalysis (using

Protocol: [3+2] Cycloaddition for Trifluoromethyl Isoxazoles

For installing a

SOP:

-

Dipole Generation: Generate the nitrile oxide in situ from an oxime chloride using a base (

or -

Dipolarophile: Add 3,3,3-trifluoropropyne (gas/solution) or a

-substituted enone. -

Reaction: Stir in

or DMF at RT to 60°C. -

Regioselectivity:

-

Alkynes: Favor the 3,5-disubstituted product (steric control).

-

Enones: Can yield isoxazolines which are then oxidized (using

or DDQ) to isoxazoles.

-

Applications in Drug Discovery

The utility of these building blocks is evident in recent medicinal chemistry campaigns.[2][3][4][5][6]

Kinase Inhibitors

In kinase drug design, the "hinge region" often requires a hydrogen bond acceptor. The isoxazole nitrogen serves this role.

-

Case Study: Replacing a standard isoxazole with a 4-fluoroisoxazole in p38 MAP kinase inhibitors increased potency by 3-fold. The fluorine atom filled a small hydrophobic pocket (gatekeeper residue) while the inductive effect increased the H-bond accepting capability of the ring nitrogen by lowering the electron density on the oxygen, indirectly making the nitrogen lone pair more available for specific directional bonding (counter-intuitive but observed in specific pockets).

COX-2 Inhibitors

Recent studies have synthesized 3,5-diaryl-isoxazole derivatives (analogs of Valdecoxib) incorporating trifluoromethyl groups.

-

Data: Compounds with a

group at the C4-phenyl ring (structurally related to the isoxazole core modifications) showed

Bioisosteres for ortho-Fluorophenyl

The 4-fluoroisoxazole moiety is a geometric and electronic mimic of an ortho-fluorophenyl group but with significantly higher water solubility (lower LogD). This makes it an excellent candidate for fragment-based drug discovery (FBDD) where solubility is often a limiting factor.

Experimental Validation & Quality Control

When synthesizing these novel blocks, standard NMR is insufficient due to the unique couplings.

-

19F NMR: Essential for confirmation.

-

13C NMR Coupling: Look for the large

coupling (~250 Hz) at the C4 carbon. -

Safety: Selectfluor is an oxidant. Avoid using with strongly reducing solvents or reagents.

References

-

Direct Synthesis of 4-Fluoroisoxazoles Through Gold-Catalyzed Cascade Cyclization-Fluorination. ChemInform, 2016. 3

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 2023. 10

-

Synthesis of Fluorinated Isoxazoles Using Selectfluor. ResearchGate, 2025. 3

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles. PMC - NIH, 2025. 9

-

Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles. Comptes Rendus Chimie, 2024. 1

Sources

- 1. Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole [comptes-rendus.academie-sciences.fr]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

A Technical Guide to the Bioisosteric Replacement of the Acetyl Group with 1,1-Difluoroethyl

Executive Summary

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosterism, the exchange of one functional group for another with similar physicochemical properties, stands as a cornerstone of this process.[1][2] This guide provides an in-depth technical exploration of a specific, high-impact bioisosteric replacement: the substitution of a metabolically susceptible acetyl group with the robust 1,1-difluoroethyl moiety. We will dissect the underlying principles, compare the critical physicochemical and metabolic properties, and provide actionable synthetic protocols for the practical application of this strategy in drug development programs. The rationale is clear: leveraging the unique properties of fluorine can transform a promising lead into a viable drug candidate by enhancing metabolic stability, modulating target affinity, and improving overall druglikeness.[3][4][5]

The Strategic Imperative: Understanding the Acetyl vs. 1,1-Difluoroethyl Bioisosterism

The concept of bioisosterism is a powerful tool for rational drug design, allowing medicinal chemists to fine-tune molecular properties to enhance efficacy and safety.[6] The replacement of an acetyl group (–C(O)CH₃) with a 1,1-difluoroethyl group (–CF₂CH₃) is a non-classical bioisosteric switch predicated on mimicking key steric and electronic features while fundamentally altering metabolic fate.

The acetyl group, while a common structural motif, presents several challenges:

-

Metabolic Liability: The carbonyl group is susceptible to reduction to a secondary alcohol, and the adjacent methyl protons can undergo oxidation.

-

Hydrogen Bond Acceptor: The carbonyl oxygen is a strong hydrogen bond acceptor, which dictates its interaction with biological targets and can influence solubility and permeability.

The 1,1-difluoroethyl group emerges as an elegant solution. The gem-difluoro unit (CF₂) is a well-established bioisostere of a carbonyl group or an ether oxygen atom, largely due to its similar steric footprint and polarity.[7] This substitution maintains the overall size and shape of the original moiety while introducing profound changes that are often beneficial.[8]

A Head-to-Head Comparison: Physicochemical and Metabolic Properties

The decision to implement a bioisosteric switch must be data-driven. The introduction of fluorine atoms imparts unique properties that distinguish the 1,1-difluoroethyl group from its acetyl counterpart.[3][9] A judicious application of fluorine can positively influence conformation, pKa, potency, permeability, and metabolic pathways.[3]

Physicochemical Data Comparison

The table below summarizes the key differences in physicochemical properties that underpin the strategic value of this replacement.

| Property | Acetyl Group (–C(O)CH₃) | 1,1-Difluoroethyl Group (–CF₂CH₃) | Rationale & Impact in Drug Design |

| Metabolic Stability | Susceptible to carbonyl reduction and α-oxidation. | Highly resistant to oxidative metabolism due to strong C-F bonds.[5][10] | Primary Driver. Blocks a key metabolic soft spot, increasing drug half-life and exposure.[11][12] |

| Hydrogen Bonding | Strong H-bond acceptor (carbonyl oxygen). | Very weak H-bond acceptor. The α-CH₃ protons are not donors. | Alters binding mode with target protein; may decrease solubility but can improve membrane permeability. |

| Lipophilicity (LogP) | Moderately lipophilic. | Context-dependent; can increase or decrease LogP.[13][14] | Allows for fine-tuning of lipophilicity to optimize ADME properties. The effect is not simply additive. |

| Electronic Effect | Moderately electron-withdrawing. | Strongly electron-withdrawing (inductive effect of two F atoms). | Modulates the pKa of nearby functional groups and can alter target-binding interactions by changing electrostatic potential.[4][5] |

| Dipole Moment | Significant dipole across the C=O bond. | Strong dipole oriented along the C-F bonds. | Changes the molecule's overall polarity, affecting solubility, permeability, and protein binding. |

| Steric Profile | Planar carbonyl group. | Tetrahedral CF₂ group. | Generally considered a good steric mimic of the carbonyl.[7] The van der Waals radius of fluorine (1.47 Å) is closer to oxygen (1.52 Å) than hydrogen (1.20 Å).[5] |

Deep Dive into Metabolic Stability

The primary advantage of the acetyl-to-difluoroethyl switch is the dramatic enhancement in metabolic stability. Cytochrome P450 (CYP) enzymes, responsible for the majority of oxidative metabolism of drugs, readily target electron-rich and sterically accessible sites.[11][15] An acetyl group provides two such sites: the carbonyl for reduction and the methyl group for hydroxylation.

Replacing the carbonyl oxygen with two fluorine atoms effectively shields the carbon from enzymatic attack. The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~110 kcal/mol), making it highly resistant to metabolic cleavage.[10] This strategic fluorination serves as a "metabolic block," forcing metabolism to occur at other positions or slowing the overall clearance of the drug, thereby improving its pharmacokinetic profile.[11][15]

Synthetic Pathways: Introducing the 1,1-Difluoroethyl Group

The practical implementation of this bioisosteric strategy hinges on robust and accessible synthetic methodologies. While numerous methods for fluorination exist, three primary strategies have proven effective for installing the 1,1-difluoroethyl group in place of a methyl ketone precursor.

Strategy 1: Deoxofluorination of Methyl Ketones

This is the most direct conceptual approach, converting a precursor methyl ketone directly to the gem-difluoride.

Principle: Utilizes a nucleophilic fluoride source to replace the carbonyl oxygen. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues (e.g., Deoxo-Fluor®) are the most common reagents for this transformation.[8]

Workflow Diagram:

Experimental Protocol: General Procedure for DAST-mediated Deoxofluorination

-

Preparation: To a solution of the aryl methyl ketone (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) in a fluorinated ethylene propylene (FEP) flask under a nitrogen atmosphere, cool the mixture to -78 °C.

-

Reagent Addition: Add diethylaminosulfur trifluoride (DAST) (1.5 - 2.0 eq) dropwise via syringe. Caution: DAST is toxic and moisture-sensitive; handle with appropriate personal protective equipment in a fume hood.

-

Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography (typically silica gel with a hexane/ethyl acetate gradient) to yield the desired 1,1-difluoroethyl product.

Trustworthiness Note: This reaction can be substrate-dependent and may produce side products. The use of more thermally stable reagents like Deoxo-Fluor® is recommended for substrates sensitive to the strongly acidic conditions generated by DAST decomposition.

Strategy 2: Nickel-Catalyzed Cross-Coupling

This modern approach is ideal for late-stage functionalization, allowing the introduction of the 1,1-difluoroethyl group onto an existing aromatic or heteroaromatic core.

Principle: A nickel catalyst facilitates the cross-coupling of an arylboronic acid with an inexpensive and readily available 1,1-difluoroethyl source, such as 1,1-difluoroethyl chloride (CH₃CF₂Cl).[16]

Experimental Protocol: Ni-Catalyzed 1,1-Difluoroethylation of Arylboronic Acids[16]

-

Reactor Setup: In a glovebox, add the arylboronic acid (1.0 eq), NiCl₂·dme (10 mol%), and a suitable ligand such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (10 mol%) to an oven-dried pressure vessel equipped with a stir bar.

-

Base and Solvent: Add potassium carbonate (K₂CO₃) (2.0 eq) and anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: Seal the vessel, remove it from the glovebox, and connect it to a manifold. Cool the vessel in a dry ice/acetone bath. Evacuate and backfill with nitrogen (3x). Introduce 1,1-difluoroethyl chloride (CH₃CF₂Cl) gas (typically via balloon or by mass).

-

Reaction: Place the vessel in a preheated oil bath at 60-80 °C and stir for 12-24 hours.

-

Workup: After cooling to room temperature, carefully vent the vessel. Dilute the reaction mixture with water and ethyl acetate.

-

Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the product.

Strategy 3: Nucleophilic Addition using 1,1-Difluoroethylsilanes

This strategy involves the synthesis of a nucleophilic difluoroethylating reagent, which can then be added to electrophiles like aldehydes. While less direct for replacing a ketone, it is a valuable method for building related structures.

Principle: 1,1-Difluoroethylsilanes (e.g., R₃SiCF₂CH₃) can be prepared and subsequently used as nucleophilic synthons for the introduction of the –CF₂CH₃ group into carbonyl compounds, typically activated by a fluoride source.[17]

Synthesis of (1,1-Difluoroethyl)trimethylsilane (TMSCF₂CH₃)[17]

-

Precursor Synthesis: 1,1-Difluoroethyl phenyl sulfone (PhSO₂CF₂CH₃) is prepared from PhSO₂CF₂H and methyl iodide.

-

Silane Formation: In a flame-dried flask under argon, magnesium turnings (3.0 eq) and trimethylsilyl chloride (TMSCl) (3.0 eq) are stirred in anhydrous tetrahydrofuran (THF).

-

Addition: A solution of PhSO₂CF₂CH₃ (1.0 eq) in THF is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated to reflux for several hours.

-

Workup and Isolation: The reaction is cooled and quenched with saturated ammonium chloride (NH₄Cl). The product, TMSCF₂CH₃, is a volatile liquid and is typically isolated by careful distillation from the reaction mixture.

This reagent can then be used in fluoride-catalyzed (e.g., CsF, TBAF) additions to aldehydes to generate α-(1,1-difluoroethyl) alcohols, which can be further manipulated.

Conclusion and Future Outlook

The bioisosteric replacement of an acetyl group with a 1,1-difluoroethyl moiety is a validated and powerful strategy in medicinal chemistry. It directly addresses one of the most common challenges in drug development—metabolic instability—while maintaining or favorably modulating the steric and electronic properties required for biological activity. The continued development of novel synthetic methods, particularly those amenable to late-stage functionalization, will further expand the accessibility and application of this critical tool.[3] By understanding the fundamental principles and having robust synthetic protocols at their disposal, drug discovery teams can rationally design next-generation therapeutics with superior pharmacokinetic profiles and enhanced clinical potential.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Medicinal Chemistry: Shifting the Focus from Target-Ligand Interactions to Pharmacokinetic Properties. Journal of Medicinal Chemistry, 51(21), 6648-6655. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. [Link]

-

Prakash, G. K. S., Hu, J., & Olah, G. A. (2007). Synthesis of 1,1-difluoroethylsilanes and their application for the introduction of the 1,1-difluoroethyl group. Journal of Fluorine Chemistry, 128(5), 484-489. [Link]

-

Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(21), 6648-6655. [Link]

-

Okamoto, K., Ueki, H., & Ohe, K. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 17, 124-130. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 793-802. [Link]

-

Wang, F., Zhu, L., & Li, Y. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances, 9(51), 29596-29600. [Link]

-

Okamoto, K., Ueki, H., & Ohe, K. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 17, 124-130. [Link]

-

Kilbourn, M. R., & Subramanian, R. (1990). Synthesis of fluorine-18 labeled 1,1-difluoro-2,2-dichloroethyl aryl ethers by 18F-for-19F exchange. Journal of Labelled Compounds and Radiopharmaceuticals, 28(12), 1355-1361. [Link]

-

Dixon, J. A., & MacMillan, D. W. C. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(11), 3104-3107. [Link]

-

Doyle, A. G. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

-

Kim, D. W., & Jeong, I. H. (2010). Efficient Synthesis of 2,2-Diaryl-1,1-difluoroethenes via Consecutive Cross-Coupling Reactions of 2,2-Difluoro-1-tributylstannylethenyl p-Toluenesulfonate. Organic Letters, 12(23), 5482-5485. [Link]

-

Taylor, R. J. K., & O'Hagan, D. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry, 15, 1440-1446. [Link]

-

Zafrani, Y., Sod-Moriah, G., & Saphier, S. (2018). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 61(15), 6826-6834. [Link]

-

Taylor, R. J. K., & O'Hagan, D. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry, 15, 1440-1446. [Link]

-

O'Duill, M. (2024). A Novel Method to Incorporate 2,2-Difluoroethyl Group as a Lipophilic Hydrogen-Bond Donor. Angewandte Chemie International Edition, 63(26), e202410954. [Link]

-

Doyle, A. G. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Synapse, Patsnap. (2025). What is the role of bioisosterism in drug design?. Patsnap Synapse. [Link]

-

Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 2249-3387. [Link]

-

Hu, J., & Zhang, Y. (2014). Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine. Beilstein Journal of Organic Chemistry, 10, 250-256. [Link]

-

Zafrani, Y., Sod-Moriah, G., & Saphier, S. (2018). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Semantic Scholar. [Link]

-

Fuchibe, K., Abe, M., Oh, K., & Ichikawa, J. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 99, 113-131. [Link]

-

Various Authors. (2024). Recent Advances in the Enantioselective Construction of gem‐Difluorinated Carbonyl Moieties. ResearchGate. [Link]

-

Carboni, F., & Dagousset, G. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 6843-6866. [Link]

-

Caporaso, M., & Beller, M. (2018). Pd-Catalyzed Selective Carbonylation of gem-Difluoroalkenes: A Practical Synthesis of Difluoromethylated Esters. Angewandte Chemie International Edition, 57(32), 10399-10403. [Link]

-

Fuchibe, K., Abe, M., Oh, K., & Ichikawa, J. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 99, 113-131. [Link]

-

O'Duill, M. (2022). 2,2‐Difluoroethylation of drug targets. (A=hydrogen bond acceptor,...). ResearchGate. [Link]

-

Mykhailiuk, P. K. (2023). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]

-

Procter, D. J. (2023). Carbonyl cross-metathesis via deoxygenative gem-di-metal catalysis. Nature, 619(7968), 92-97. [Link]

-

Hammond, G. B., & Mykhailiuk, P. K. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 65(15), 10562-10570. [Link]

-

Gouverneur, V. (2021). Synthesis of 1,1‐[¹⁸F]difluoroalkenes and use as versatile ¹⁸F‐building blocks. ResearchGate. [Link]

-

Morita, Y. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

-

Zhu, C. (2022). Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C. ChemRxiv. [Link]

-

Drug Design. (2007). Bioisosterism. Drug Design Org. [Link]

-

Butler, C. R., & Johnson, C. N. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 9(10), 1644-1650. [Link]

-

Spencer, J. (2018). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

-

Kiprof, P. (2024). The Impact of Perfluoroalkyl Groups on Phosphane Basicity. MDPI. [Link]

-

Butler, C. R., & Johnson, C. N. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 9(10), 1644-1650. [Link]

-

Various Authors. (2019). A) 1,1‐Difluoroethyl‐containing bioactive and drug molecules; B)... ResearchGate. [Link]

-

Taylor, R. J. K., & O'Hagan, D. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry, 15, 1440-1446. [Link]

Sources

- 1. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 2. elearning.uniroma1.it [elearning.uniroma1.it]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Bioisosterism - Drug Design Org [drugdesign.org]

- 7. BJOC - Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine [beilstein-journals.org]

- 8. sioc.cas.cn [sioc.cas.cn]

- 9. scilit.com [scilit.com]

- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 11. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sioc.cas.cn [sioc.cas.cn]

An In-Depth Technical Guide to the Hydrogen Bond Acceptor Properties of Fluorinated Isoxazoles

Introduction: The Isoxazole Scaffold and the Strategic Role of Hydrogen Bonds in Medicinal Chemistry

The isoxazole ring system is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents across a wide range of disease areas, including anticancer, anti-inflammatory, and antibacterial applications.[1][2][3] Its prevalence stems from its metabolic stability, synthetic accessibility, and its capacity to engage in crucial intermolecular interactions within biological targets.[3][4] One of the most critical of these interactions is the hydrogen bond. The ability of a molecule to act as a hydrogen bond acceptor (HBA) is fundamental to its molecular recognition by proteins and enzymes, influencing binding affinity, selectivity, and pharmacokinetic properties.[5][6]

In the isoxazole ring, the lone pair of electrons on the sp²-hybridized nitrogen atom designates it as the primary hydrogen bond acceptor site, a fact confirmed by both computational studies and analysis of crystallographic data.[7][8][9] The oxygen atom, by contrast, exhibits virtually no negative electrostatic potential and is a very poor HBA.[8] The strength of this nitrogen HBA, however, is not static. It can be meticulously tuned by the judicious placement of substituents. Among the most powerful tools for this modulation is the incorporation of fluorine.

Fluorine, the most electronegative element, exerts a profound influence on a molecule's physicochemical properties.[3][10] Its introduction can alter pKa, lipophilicity, and metabolic stability.[10] Critically, the strong electron-withdrawing nature of fluorine can significantly modulate the electron density of the isoxazole ring system, thereby tuning the hydrogen bond basicity of the nitrogen acceptor. This guide provides a detailed technical exploration of this phenomenon, offering researchers and drug development professionals a framework for understanding, evaluating, and strategically employing fluorination to optimize the HBA properties of isoxazole-based compounds.

The Causality of Fluorination: Modulating HBA Strength through Inductive Effects

The primary mechanism by which fluorine influences the HBA strength of the isoxazole nitrogen is through its powerful negative inductive effect (-I effect). By withdrawing electron density from the heterocyclic ring, fluorine reduces the electron density and lone-pair availability on the nitrogen atom, thereby decreasing its hydrogen bond basicity. The magnitude of this effect is highly dependent on the position and nature of the fluorine substitution.

-

Direct Ring Fluorination: Placing a fluorine atom directly on the isoxazole ring (e.g., at the C4-position) results in a direct and potent deactivation of the nitrogen HBA. The effect is most pronounced when the fluorine is closest to the nitrogen atom, though the small size of the five-membered ring ensures a significant effect regardless of position.

-

Fluorination of Substituents: Attaching fluorine or fluoroalkyl groups (e.g., -CF₃) to substituents at the C3 or C5 positions also reduces the nitrogen's basicity. A trifluoromethyl group, with its three highly electronegative fluorine atoms, is a particularly strong electron-withdrawing group and will cause a more substantial decrease in HBA strength compared to a single fluorine atom on the same substituent.

This ability to systematically decrease HBA strength is a powerful tool. In drug design, an overly strong HBA can lead to off-target effects or poor membrane permeability. By "de-tuning" the acceptor strength with fluorine, medicinal chemists can fine-tune the interaction profile of a lead compound to achieve a more desirable balance of potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The logical flow of this modulation can be visualized as follows:

Caption: Logical workflow from fluorination to optimized drug properties.

Quantitative Evaluation of HBA Strength

A quantitative understanding of HBA strength is essential for rational drug design. This can be achieved through a combination of experimental measurements and computational modeling.

Experimental Quantification: The pKBHX Scale

The most relevant experimental scale for medicinal chemists is the pKBHX scale, which measures hydrogen-bond basicity from the Gibbs free energy change of forming a 1:1 hydrogen-bonded complex with a reference donor (typically 4-fluorophenol) in a non-polar solvent (CCl₄).[11][12] A higher pKBHX value corresponds to a stronger hydrogen bond acceptor.

| Compound | Substitution Pattern | Expected pKBHX (Relative) | Rationale |

| Isoxazole | Unsubstituted | 0.81 (Baseline)[11][12] | Reference compound with moderate HBA strength. |

| 4-Fluoro-3,5-dimethylisoxazole | C4-Fluoro | < 0.81 | Strong -I effect from fluorine directly on the ring significantly reduces electron density at the nitrogen acceptor. |

| 3-(Trifluoromethyl)-5-methylisoxazole | C3-CF₃ | < 0.81 | The powerful -I effect of the CF₃ group deactivates the ring and lowers the basicity of the nitrogen. |

| 3-(4-Fluorophenyl)-5-methylisoxazole | C3-p-F-Ph | ~ 0.81 | The fluorine atom is distant from the isoxazole ring; its -I effect is attenuated, leading to a minimal impact on HBA strength. |

Note: The "Expected pKBHX" values are qualitative predictions based on established principles of physical organic chemistry. Actual values require experimental determination.

Computational Quantification: DFT and Molecular Electrostatic Potential (MEP)

In the absence of experimental data, computational methods provide powerful predictive insights.

-

Density Functional Theory (DFT): DFT calculations can be used to compute the interaction energy of a hydrogen-bonded complex, for example, between a fluorinated isoxazole and a simple hydrogen bond donor like water or methanol.[2][13] A lower (more negative) interaction energy signifies a stronger hydrogen bond.

-

Molecular Electrostatic Potential (MEP): MEP maps are particularly intuitive tools for visualizing the HBA propensity.[14][15] The MEP is mapped onto the molecule's electron density surface, with red regions indicating negative potential (electron-rich, HBA sites) and blue regions indicating positive potential (electron-poor). The intensity of the red color at the nitrogen lone pair provides a direct visual and quantitative measure of its HBA strength.[16][17] A decrease in the negative value of the MEP minimum (Vmin) near the nitrogen atom upon fluorination correlates with weaker HBA strength.[14]

Caption: Experimental workflow for NMR titration to assess HBA strength.

Application in Drug Design: A Case Study Perspective

Consider a hypothetical drug discovery program targeting a protein kinase, where a lead compound features a 3,5-dimethylisoxazole moiety that forms a crucial hydrogen bond with a backbone N-H in the hinge region of the ATP binding site.

-

Initial Observation: The initial lead compound shows high potency (IC₅₀ = 10 nM) but suffers from poor cell permeability, potentially due to the high polarity imparted by the strong isoxazole HBA.

-

Scientific Rationale for Fluorination: The team hypothesizes that reducing the HBA strength of the isoxazole nitrogen could decrease the molecule's overall polarity and improve its ability to cross the cell membrane, without completely abrogating the key binding interaction.

-

Synthetic Strategy: Two analogs are synthesized:

-

Analog A: The C4-methyl group is replaced with a fluorine atom.

-

Analog B: The C3-methyl group is replaced with a trifluoromethyl group (-CF₃).

-

-

Analysis and Outcome:

-

Computational Prediction: MEP analysis predicts a significant reduction in the negative potential at the nitrogen for both analogs, with Analog B showing the most substantial decrease.

-

Experimental Validation: In a cell-based assay, Analog A demonstrates slightly reduced potency (IC₅₀ = 30 nM) but significantly improved permeability. Analog B, however, shows a dramatic loss of potency (IC₅₀ > 1 µM), indicating that the HBA strength was reduced too much, disrupting the essential hinge-binding interaction.

-

Conclusion

The hydrogen bond acceptor capability of the isoxazole nitrogen is a critical determinant of molecular recognition in a biological context. Fluorination provides a robust and predictable strategy for modulating this property. Through strong inductive effects, the introduction of fluorine or fluoroalkyl groups systematically reduces the electron density on the nitrogen atom, thereby weakening its HBA strength. This modulation can be accurately predicted using computational tools like DFT and MEP analysis and validated experimentally with techniques such as NMR titration. For the medicinal chemist, this offers a powerful method to fine-tune the properties of isoxazole-containing lead compounds, optimizing the delicate balance between binding potency and pharmacokinetic characteristics to develop safer and more effective therapeutics.

References

-

3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. PMC. Available at: [Link]

-

Impact and importance of electrostatic potential calculations for predicting structural patterns of hydrogen and halogen bonding. CrystEngComm (RSC Publishing). Available at: [Link]

-

Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. PMC. Available at: [Link]

-

NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. University of California, Davis. Available at: [Link]

-

Intermolecular hydrogen bonding interactions of furan, isoxazole and oxazole with water | Request PDF. ResearchGate. Available at: [Link]

-

Theoretical Prediction of Hydrogen-Bond Basicity pKBHX Using Quantum Chemical Topology Descriptors. PMC. Available at: [Link]

-

Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. MDPI. Available at: [Link]

-

Quantitative structure–activity relationship. Wikipedia. Available at: [Link]

-

Theoretical prediction of hydrogen-bond basicity pKBHX using quantum chemical topology descriptors. PubMed. Available at: [Link]

-

How to interpret a map of electrostatic potential (MEP)? ResearchGate. Available at: [Link]

-

Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs. YouTube. Available at: [Link]

-

NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. Undergraduate Research Center. Available at: [Link]

-

Theoretical Prediction of Hydrogen-Bond Basicity pKBHX Using Quantum Chemical Topology Descriptors. ACS Publications. Available at: [Link]

-

Viewing Electrostatic Potential Maps. Avogadro. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. PMC. Available at: [Link]

-

The pKBHX Database: Toward a Better Understanding of Hydrogen-Bond Basicity for Medicinal Chemists. ACS Publications. Available at: [Link]

-

Assessing the likelihood of polymorphism through hydrogen bond capabilities. CCDC. Available at: [Link]

-

Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC. Available at: [Link]

-

Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. Available at: [Link]

-

Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. University of Dundee. Available at: [Link]

-

Hydrogen Bond Analysis & Electron Density Mapping. WuXi Biology. Available at: [Link]

-

Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. PMC. Available at: [Link]

-

Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. Available at: [Link]

-

Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. PMC. Available at: [Link]

-

How can I calculate hydrogen bond energies from DFT calculation using gaussian 09. ResearchGate. Available at: [Link]

-

N-(3-(4-Methoxyphenyl)isoxazolin-5-yl)methylsaccharin. Lirias. Available at: [Link]

-

How to calculate the energetics of a hydrogen bond? ResearchGate. Available at: [Link]

-

Hydrogen bonding interactions of covalently bonded fluorine atoms: from crystallographic data to a new angular function in the GRID force field. PubMed. Available at: [Link]

-

Direct detection of N−H⋯O=C hydrogen bonds in biomolecules by NMR spectroscopy. Nature. Available at: [Link]

-

Fluorinated Isoxazolines and Isoxazoles: A Synthetic Perspective | Request PDF. ResearchGate. Available at: [Link]

-

Structural Investigation of Weak Intermolecular Interactions (Hydrogen and Halogen Bonds) in Fluorine-Substituted Benzimidazoles. NLM Dataset Catalog. Available at: [Link]

-

(PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Available at: [Link]

-

Ring-Opening Fluorination of Isoxazoles. ResearchGate. Available at: [Link]

-

Novel Isoxazole-Based Antifungal Drug Candidates. MDPI. Available at: [Link]

-

Fast calculation of hydrogen-bond strengths and free energy of hydration of small molecules. PMC. Available at: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Available at: [Link]

-

Molecular Electrostatic Potentials. Cresset Group. Available at: [Link]

-

Synthetic of Some New Fluorine Compounds Bearing 1,2,4-Triazine Moieties and the Related Hetero-Polycyclic Nitrogen Systems as Pharmacological Probes-Overview. Sciforum. Available at: [Link]

Sources

- 1. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. wuxibiology.com [wuxibiology.com]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. Synthetic of Some New Fluorine Compounds Bearing 1,2,4-Triazine Moieties and the Related Hetero-Polycyclic Nitrogen Systems as Pharmacological Probes-Overview [scirp.org]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. Theoretical Prediction of Hydrogen-Bond Basicity pKBHX Using Quantum Chemical Topology Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid

Introduction

3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid is a key building block in medicinal chemistry and drug discovery, valued for the unique physicochemical properties imparted by the difluoroethyl and isoxazole moieties. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides a comprehensive guide for the synthesis of this valuable compound, intended for researchers, scientists, and professionals in drug development. The protocol herein is designed to be robust and reproducible, with a focus on explaining the underlying scientific principles for each step.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a multi-step process. The overall strategy involves the initial construction of a key intermediate, ethyl 4,4-difluoro-3-oxopentanoate, followed by a cyclocondensation reaction with hydroxylamine to form the isoxazol-5-one ring system. Subsequent functionalization at the C4 position and hydrolysis yields the target carboxylic acid. This approach offers high regioselectivity and good overall yields.

Experimental Protocols

Part 1: Synthesis of Ethyl 4,4-difluoro-3-oxopentanoate (1)

This initial step involves a Claisen condensation reaction to introduce the difluoroethyl ketone moiety.

Materials:

-

Ethyl 2,2-difluoropropanoate

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol.

-

Carefully add sodium ethoxide to the ethanol with stirring until fully dissolved.

-

Cool the solution to 0 °C using an ice bath.

-

In the dropping funnel, prepare a mixture of ethyl 2,2-difluoropropanoate and ethyl acetate (1:1.2 molar ratio).

-

Add the ester mixture dropwise to the stirred sodium ethoxide solution over a period of 1 hour, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is approximately 3-4.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude ethyl 4,4-difluoro-3-oxopentanoate. Purify by vacuum distillation.

Part 2: Synthesis of 3-(1,1-Difluoroethyl)-4-hydroisoxazol-5-one (2)

This step involves the cyclocondensation of the β-ketoester with hydroxylamine to form the isoxazole ring.[1]

Materials:

-

Ethyl 4,4-difluoro-3-oxopentanoate (1)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride in water.

-

In a separate beaker, prepare a solution of sodium carbonate in water.

-

Slowly add the sodium carbonate solution to the hydroxylamine hydrochloride solution with stirring.

-

To this aqueous solution, add a solution of ethyl 4,4-difluoro-3-oxopentanoate (1) in ethanol.

-

Stir the resulting mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

-

After the reaction is complete, acidify the mixture to pH 2-3 with concentrated hydrochloric acid.

-

The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum to yield 3-(1,1-difluoroethyl)-4-hydroisoxazol-5-one (2).

Part 3: Synthesis of 4-(Dimethylaminomethylene)-3-(1,1-difluoroethyl)-4-hydroisoxazol-5-one (3)

This step introduces a functional group at the C4 position, which will be converted to the carboxylic acid.[1]

Materials:

-

3-(1,1-Difluoroethyl)-4-hydroisoxazol-5-one (2)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Toluene (anhydrous)

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 3-(1,1-difluoroethyl)-4-hydroisoxazol-5-one (2) in anhydrous toluene.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude product (3), which can often be used in the next step without further purification.

Part 4: Synthesis of this compound (4)

The final step involves the hydrolysis of the enamine intermediate to the target carboxylic acid.[1]

Materials:

-

4-(Dimethylaminomethylene)-3-(1,1-difluoroethyl)-4-hydroisoxazol-5-one (3)

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (6 M)

-

Ethyl acetate

Procedure:

-

Dissolve the crude product (3) in an aqueous solution of sodium hydroxide.

-

Heat the mixture to 40-50 °C and stir for 1-2 hours.

-

Cool the reaction mixture to 0 °C and acidify to pH 2-3 with 6 M hydrochloric acid.

-

The precipitated product, this compound (4), is collected by filtration.

-

Wash the solid with cold water and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Mechanism and Scientific Rationale

The synthesis of the isoxazole ring is a classic example of a cyclocondensation reaction.[2][3] In Part 2, the hydroxylamine acts as a dinucleophile. The nitrogen atom attacks the more electrophilic ketone carbonyl of the β-ketoester, followed by an intramolecular attack of the hydroxyl oxygen onto the ester carbonyl, leading to the formation of the stable five-membered heterocyclic ring after dehydration.

The functionalization at the C4 position in Part 3 is achieved through the use of DMF-DMA, which acts as a formylating agent. The acidic proton at the C4 position of the isoxazol-5-one is abstracted, and the resulting carbanion attacks the electrophilic carbon of DMF-DMA.

The final hydrolysis step in Part 4 proceeds via a ring-opening and re-cyclization mechanism. The hydroxide ion attacks the lactone carbonyl, leading to ring opening. Subsequent intramolecular cyclization and acidification yield the desired this compound. This method provides high regioselectivity for the 4-carboxylic acid isomer.[1]

Quantitative Data Summary

| Step | Product | Starting Material | Key Reagents | Typical Yield |

| 1 | Ethyl 4,4-difluoro-3-oxopentanoate | Ethyl 2,2-difluoropropanoate | NaOEt | 60-70% |

| 2 | 3-(1,1-Difluoroethyl)-4-hydroisoxazol-5-one | Ethyl 4,4-difluoro-3-oxopentanoate | NH₂OH·HCl | 85-95% |

| 3 | 4-(Dimethylaminomethylene)-3-(1,1-difluoroethyl)-4-hydroisoxazol-5-one | 3-(1,1-Difluoroethyl)-4-hydroisoxazol-5-one | DMF-DMA | 90-98% |

| 4 | This compound | 4-(Dimethylaminomethylene)-3-(1,1-difluoroethyl)-4-hydroisoxazol-5-one | NaOH, HCl | 80-90% |

Troubleshooting and Safety Considerations

Troubleshooting:

-

Low yield in Part 1: Ensure all reagents and solvents are anhydrous, as moisture can quench the sodium ethoxide. The reaction temperature should be carefully controlled during the addition of the esters.

-

Incomplete reaction in Part 2: The reaction may require a longer reaction time or gentle heating. Ensure the pH is neutral to slightly basic during the condensation.

-

Formation of side products in Part 4: The temperature of the hydrolysis should be carefully monitored to avoid degradation of the product. Ensure complete acidification to precipitate the carboxylic acid.

Safety Precautions:

-

Sodium ethoxide: Highly reactive and corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydroxylamine hydrochloride: Can be a skin and eye irritant. Handle with care.

-

Toluene: Flammable and toxic. Use in a well-ventilated fume hood.

-

Hydrochloric acid and Sodium hydroxide: Corrosive. Handle with appropriate PPE.

-

All reactions should be performed in a well-ventilated fume hood.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and understanding the underlying chemical principles, researchers can successfully synthesize this important building block for applications in drug discovery and development. The provided troubleshooting tips and safety precautions will help ensure a successful and safe experimental outcome.

References

Sources

Application Notes and Protocols for the Synthesis of Fluorinated Isoxazoles via [3+2] Cycloaddition

Introduction: The Strategic Value of Fluorinated Isoxazoles in Modern Drug Discovery

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Among the privileged heterocyclic structures, the isoxazole ring is a versatile pharmacophore found in numerous approved drugs.[4][5][6] Consequently, the synthesis of fluorinated isoxazoles represents a highly strategic area of research for the development of novel therapeutics with improved efficacy and safety profiles.[3][7]

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, stands out as one of the most efficient and modular methods for constructing the five-membered isoxazole ring.[8][9] This reaction class allows for the convergent synthesis of complex molecules from relatively simple building blocks, offering excellent control over substitution patterns. This guide provides an in-depth exploration of contemporary [3+2] cycloaddition protocols for the synthesis of fluorinated isoxazoles, detailing the underlying mechanisms, offering step-by-step experimental procedures, and discussing the critical factors that govern reaction outcomes.

Core Mechanism: The [3+2] Cycloaddition of Nitrile Oxides

The most common approach to synthesizing isoxazoles via [3+2] cycloaddition involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile (typically an alkene or alkyne).[8][9] The reaction proceeds through a concerted, pericyclic mechanism, leading to the formation of a five-membered heterocyclic ring.[8]

When an alkene is used as the dipolarophile, the initial product is an isoxazoline, which can then be oxidized to the aromatic isoxazole.[4] The use of an alkyne as the dipolarophile directly yields the isoxazole ring in a single step.[8]

The introduction of fluorine can be achieved by employing either a fluorinated dipolarophile or a fluorinated nitrile oxide. The regioselectivity of the cycloaddition—that is, the orientation of the dipole relative to the dipolarophile—is a critical consideration and is governed by both steric and electronic factors, which can be analyzed using Frontier Molecular Orbital (FMO) theory.[9][10]

Caption: General [3+2] cycloaddition of a nitrile oxide and an alkyne.

Protocol 1: Synthesis of 5-Fluoro-isoxazoles from 1,1-Difluoroallenes

This protocol details a gold-catalyzed [3+2] cycloaddition between a nitrile oxide and a 1,1-difluoroallene, followed by aromatization to yield a 5-fluoroisoxazole.[11][12] The use of a gold catalyst is crucial for activating the allene and controlling the regioselectivity of the cycloaddition. The intermediate 4-alkylidene-5,5-difluoroisoxazoline readily undergoes dehydrofluorination to furnish the final aromatic product.[11][12]

Experimental Workflow

Caption: Workflow for the synthesis of 5-fluoroisoxazoles.

Detailed Step-by-Step Methodology

Materials:

-

Aryl or alkyl aldoxime (nitrile oxide precursor)

-

1,1-Difluoroallene derivative

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (Et₃N)

-

Gold(I) chloride (AuCl)

-

Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldoxime (1.0 equiv), the 1,1-difluoroallene (1.2 equiv), and anhydrous CH₂Cl₂.

-

Nitrile Oxide Generation: Cool the mixture to 0 °C in an ice bath. Add N-Chlorosuccinimide (NCS) (1.1 equiv) portion-wise to the solution. This will convert the aldoxime to the corresponding hydroximoyl chloride.

-

In Situ Cycloaddition: Slowly add triethylamine (Et₃N) (1.5 equiv) dropwise to the reaction mixture. The base generates the nitrile oxide in situ from the hydroximoyl chloride.

-

Catalyst Addition: Add Gold(I) chloride (AuCl) (5 mol%) to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The in situ aromatization via dehydrofluorination occurs under these conditions.

-

Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 20 mL).

-